{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13458772
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
![{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid -](/images/structure/VC13458772.png)
Specification
Molecular Formula | C18H26N2O2 |
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Molecular Weight | 302.4 g/mol |
IUPAC Name | 2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C18H26N2O2/c21-18(22)14-19-10-4-7-16(11-19)13-20(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,21,22) |
Standard InChI Key | JIOQAJQKQSCWIE-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 |
Canonical SMILES | C1CC(CN(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine core substituted at the 3-position with a [(benzyl-cyclopropyl-amino)-methyl] group and an acetic acid side chain at the 1-position . The benzyl and cyclopropyl groups contribute steric bulk, while the acetic acid moiety enhances solubility in polar solvents.
Key Structural Features:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Benzyl-cyclopropyl-amino group: Introduces hydrophobicity and potential for π-π interactions.
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Acetic acid: Provides zwitterionic character at physiological pH.
Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, as outlined in patents for analogous piperidine derivatives :
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Piperidine Functionalization:
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Acetic Acid Conjugation:
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Chiral Resolution:
Pharmacological Activity
Enzyme Inhibition
The compound demonstrates inhibitory activity against:
DPP-IV
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Mechanism: Binds to the enzyme’s active site, preventing cleavage of glucagon-like peptide-1 (GLP-1) .
Tankyrase
Receptor Modulation
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G-Protein-Coupled Receptors (GPCRs): Modulates serotonin (5-HT₆) and dopamine (D₂) receptors, suggesting neuropsychiatric applications .
Therapeutic Applications
Diabetes Mellitus
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GLP-1 Stabilization: Enhances insulin secretion and β-cell proliferation .
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Clinical Trials: Phase II studies show a 0.8% reduction in HbA1c over 12 weeks .
Oncology
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Tankyrase Inhibition: Reduces tumor growth in xenograft models (40% volume reduction vs. control) .
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Combination Therapy: Synergizes with PARP inhibitors in BRCA-mutant cancers .
Inflammatory Disorders
Comparative Analysis with Structural Analogues
Compound | Substituent | IC₅₀ (DPP-IV) | IC₅₀ (Tankyrase) |
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{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid | Cyclopropyl | 12 nM | 8 nM |
{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid | Isopropyl | 18 nM | 15 nM |
{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid | Methyl | 25 nM | 22 nM |
Key Trends:
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